2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Description
2-(3-Aminoazetidin-1-yl)-N-cyclohexylacetamide is a small-molecule acetamide derivative featuring a cyclohexylamine moiety and a 3-aminoazetidine ring. These compounds are often synthesized for applications in medicinal chemistry, such as targeting Toll-like receptors (TLR4) , p53-Mdm2 interactions , or serving as intermediates in catalytic C–H functionalization .
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h9-10H,1-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVBWSXNIFTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a halogenated precursor can yield the azetidine ring. Subsequent acylation with N-cyclohexylacetamide can be achieved using standard peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form oxetane derivatives.
Reduction: Reduction of the azetidine ring can yield saturated amines.
Substitution: The amino group on the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxetane derivatives.
Reduction: Saturated amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: The azetidine ring can be used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on N-cyclohexylacetamide derivatives with varying substituents, highlighting differences in synthesis, physicochemical properties, and biological relevance.
Substituent-Based Comparison
2.1.1. Benzimidazole Derivatives
- Compound VS24: 2-(1H-Benzimidazol-2-ylsulphanyl)-N-cyclohexylacetamide Synthesis: Prepared via nucleophilic substitution, yielding 62% with mp 210–212°C . Spectroscopy: IR peaks at 1734 cm⁻¹ (amide C=O) and 1635 cm⁻¹ (benzimidazole C=N) .
Compound 36 : Chlorinated benzimidazolone derivative
2.1.2. Thiazolidinone Derivatives
- Compound 3e: N-Cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide Tautomerism: Exists as a 1:1 mixture of thiazolidinone and thiazolinone tautomers, confirmed by ¹H NMR . Reactivity: The thiazolidinone core may participate in metal coordination, relevant to catalysis .
2.1.3. Indole Derivatives
- 2-(3-Acetyl-1H-indol-1-yl)-N-cyclohexylacetamide
Physicochemical and Spectroscopic Properties
Discussion of Key Differentiators
The azetidine ring in 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide distinguishes it from analogs like VS24 (benzimidazole) or 3e (thiazolidinone). Additionally, the 3-amino group on the azetidine may enhance hydrogen-bonding interactions, a feature absent in simpler acetamides. However, synthetic challenges—such as ring strain in azetidine—may reduce yields compared to more stable heterocycles .
Biological Activity
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide is a compound of interest due to its potential biological activities. Understanding its mechanisms, effects on various biological systems, and pharmacokinetics is crucial for its application in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O
- Molecular Weight : 222.30 g/mol
- CAS Number : 1339507-94-6
| Property | Value |
|---|---|
| Molecular Weight | 222.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may exert its effects through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), affecting cell cycle regulation.
- Receptor Modulation : Potential binding to receptors involved in neurotransmission or cellular signaling pathways.
Pharmacokinetics
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for predicting its behavior in biological systems.
- Absorption : Likely absorbed through the gastrointestinal tract due to its solubility profile.
- Distribution : May distribute widely in tissues; interaction with ATP-binding cassette (ABC) transporters suggests potential for efflux from cells.
- Metabolism : Metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain or alter biological activity.
- Excretion : Primarily excreted via renal pathways.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the antiproliferative effects of similar compounds showed that they induced G1 phase cell cycle arrest in cancer cell lines, suggesting potential for this compound to exhibit similar properties.
- Neuroprotective Effects : Research on related compounds indicated neuroprotective effects in animal models of neurodegeneration, warranting further investigation into the neuroprotective potential of this compound.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces cell cycle arrest | |
| Neuroprotection | Reduces neuronal apoptosis | |
| Antimicrobial | Exhibits antibacterial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
